(oxolan-2-yl)methanamine hydrochloride
Description
The exact mass of the compound Oxolan-2-ylmethylamine, chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (oxolan-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (oxolan-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
oxolan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSUKLRDNJDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71680-60-9 | |
| Record name | (oxolan-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tetrahydrofurfurylamine hydrochloride chemical structure and molecular weight
This technical guide details the chemical structure, physiochemical properties, synthesis, and pharmaceutical applications of Tetrahydrofurfurylamine Hydrochloride (THFA·HCl).
Executive Summary
Tetrahydrofurfurylamine Hydrochloride (THFA·HCl) is the hydrochloride salt of tetrahydrofurfurylamine, a saturated heterocyclic primary amine. It serves as a critical chiral building block in medicinal chemistry, particularly for introducing the tetrahydrofuran (THF) moiety—a pharmacophore known to improve aqueous solubility and metabolic stability in drug candidates. Unlike its aromatic precursor (furfurylamine), THFA·HCl offers a non-planar, aliphatic ring system with a stereocenter at the C2 position, making it valuable for structure-activity relationship (SAR) studies in multidimensional chemical space.
Chemical Identity & Structure
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | (Tetrahydrofuran-2-yl)methanamine hydrochloride |
| Common Name | Tetrahydrofurfurylamine Hydrochloride |
| Synonyms | 2-Aminomethyltetrahydrofuran HCl; THFA[1][2][3]·HCl |
| CAS Number (Racemic) | Not widely assigned (Refer to Free Base CAS: 4795-29-3) |
| CAS Number (R-Isomer) | 7175-80-6 |
| CAS Number (S-Isomer) | 7175-81-7 |
| Molecular Formula | C₅H₁₁NO[1][2][4][5][6] · HCl |
| Molecular Weight | 137.61 g/mol (Free base: 101.15; HCl: 36.46) |
Structural Analysis
The molecule consists of a saturated five-membered oxygen heterocycle (tetrahydrofuran) substituted at the 2-position with a methylamine group. The nitrogen atom is protonated in the hydrochloride salt form, rendering it an ammonium cation balanced by a chloride anion.
-
Chirality: The C2 carbon is a chiral center. The commercial product is often racemic, but enantiopure (R) and (S) forms are critical for asymmetric synthesis.
-
Conformation: The THF ring adopts an envelope conformation to minimize torsional strain, which influences the spatial projection of the aminomethyl arm.
Physiochemical Profile
Understanding the physical state is crucial for handling and formulation.
| Property | Description |
| Physical State | White to off-white crystalline solid (Free base is a liquid) |
| Solubility | Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane, ether). |
| Hygroscopicity | Moderate. The HCl salt is more stable than the free base (which absorbs CO₂) but should be stored under desiccant. |
| Acidity (pKa) | ~9.5 (Conjugate acid of the amine). It acts as a weak acid in solution. |
| Melting Point | Typically 100–105°C (Dependent on enantiomeric purity and solvation). |
Synthesis & Manufacturing Protocols
The synthesis of THFA·HCl typically proceeds via the hydrogenation of furfurylamine followed by salt formation.
Synthetic Pathway (DOT Diagram)
Figure 1: Industrial synthesis pathway from renewable furfural feedstocks to THFA[2][3][7][8][9][10]·HCl.
Laboratory Protocol: Salt Formation
Objective: Conversion of commercial Tetrahydrofurfurylamine (Free Base) to the Hydrochloride Salt for improved stability.
Reagents:
-
Tetrahydrofurfurylamine (Free Base, CAS 4795-29-3)
-
HCl (4M in Dioxane or anhydrous Diethyl Ether)
-
Anhydrous Ethanol (Solvent)
-
Diethyl Ether (Antisolvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol (1.01 g) of Tetrahydrofurfurylamine in 10 mL of anhydrous ethanol in a round-bottom flask under nitrogen atmosphere. Note: Cooling to 0°C is recommended to control exotherm.
-
Acidification: Dropwise add 1.1 equivalents (11 mmol) of HCl solution (e.g., 4M in dioxane) while stirring. Monitor pH until it reaches ~2-3.
-
Precipitation: The solution may become turbid. Add anhydrous diethyl ether (30 mL) slowly to induce crystallization of the salt.
-
Filtration: Filter the white precipitate under vacuum.
-
Washing: Wash the filter cake twice with cold diethyl ether to remove excess acid and organic impurities.
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
-
Validation: Confirm structure via Melting Point and 1H-NMR.
Analytical Characterization
To validate the identity of THFA·HCl, the following spectral data are standard.
Proton NMR (1H-NMR)
-
Solvent: D₂O or DMSO-d₆
-
Key Signals:
-
δ 1.5 - 2.1 ppm (Multiplet, 4H): Protons on the C3 and C4 carbons of the THF ring.
-
δ 2.8 - 3.1 ppm (Doublet/Multiplet, 2H): The exocyclic methylene group (-CH₂-NH₃⁺). The chemical shift is downfield compared to the free base due to the positive charge on nitrogen.
-
δ 3.6 - 3.9 ppm (Multiplet, 2H): Protons on the C5 carbon (adjacent to oxygen).
-
δ 4.0 - 4.2 ppm (Multiplet, 1H): The chiral methine proton at C2.
-
Infrared Spectroscopy (FT-IR)
-
~2800–3200 cm⁻¹: Broad ammonium (N-H) stretch, characteristic of amine salts (obscures C-H stretches).
-
~1050–1100 cm⁻¹: Strong C-O-C stretching vibration from the tetrahydrofuran ring ether linkage.
Applications in Drug Development[10][11][12]
THFA·HCl is a versatile "privileged structure" intermediate.
Pharmacological Significance
-
Solubility Enhancer: The THF ring is polar but lipophilic enough to cross membranes, often used to replace phenyl or cyclohexyl rings to improve water solubility (logP adjustment).
-
Chiral Scaffold: The (R) and (S) enantiomers allow researchers to probe the stereochemical requirements of a binding pocket.
-
Peptidomimetics: Used as a C-terminal capping group to prevent enzymatic degradation of peptide drugs.
Case Studies & Derivatives
-
Modafinil Derivatives: THFA has been used to synthesize analogs of Modafinil to explore monoamine transporter inhibition. The THF ring provides a distinct steric profile compared to the standard amide.
-
Muscarinic Agonists: The structural similarity between the tetrahydrofurfuryl group and the muscarine natural product makes THFA·HCl a key starting material for synthesizing muscarinic acetylcholine receptor ligands.
-
Naftidrofuryl (Reference): While Naftidrofuryl (vasodilator) contains a tetrahydrofurfuryl ester, the amine analog (THFA) is often used in parallel library synthesis to create bioisosteres (Amide vs. Ester linkers).
Application Workflow (DOT Diagram)
Figure 2: Utilization of THFA·HCl in diverse medicinal chemistry campaigns.
Safety & Handling
-
GHS Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Incompatibility: Strong oxidizing agents.
-
Storage: Store in a cool, dry place. Hygroscopic—keep tightly sealed.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine. PubChem. Available at: [Link]
-
Fisher Scientific. (R)-(-)-Tetrahydrofurfurylamine Hydrochloride Product Data. Available at: [Link]
-
Zhou, J., et al. (2004).[11] "Piperidine-based nocaine/modafinil hybrid ligands as highly potent monoamine transporter inhibitors." Journal of Medicinal Chemistry. (Cited for application in Modafinil derivative synthesis).[3][11]
-
Royal Society of Chemistry. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.[9] Catalysis Science & Technology. Available at: [Link]
-
Fernández de la Pradilla, R., et al. (2006). "Synthesis of Tetrahydrofurfurylamines Related to Muscarine." Heterocycles. Available at: [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. (2R)-Tetrahydro-2-furanmethanamine Hydrochloride, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]
- 3. chiralvision.com [chiralvision.com]
- 4. CAS RN undefined | Fisher Scientific [fishersci.co.uk]
- 5. sincerechemical.com [sincerechemical.com]
- 6. (2R)-Tetrahydro-2-furanmethanamine Hydrochloride, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine - Google Patents [patents.google.com]
- 9. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
(tetrahydrofuran-2-yl)methanamine HCl solubility in water vs organic solvents
[1]
Executive Summary
(Tetrahydrofuran-2-yl)methanamine hydrochloride represents a critical class of heterocyclic amine building blocks used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, furosemide analogs).[1] Its solubility behavior is governed by a competing molecular architecture: the lipophilic, ether-containing tetrahydrofuran (THF) ring and the highly polar, ionic ammonium hydrochloride headgroup.
Understanding this duality is essential for process chemists. While the free base is a liquid miscible with most organic solvents, the hydrochloride salt exhibits a strict "ionic lattice" solubility profile. This guide provides a definitive analysis of its solubility thermodynamics, offering researchers a roadmap for solvent selection during reaction design, extraction, and recrystallization.
Molecular Architecture & Solvation Physics[1]
To predict solubility without empirical data for every specific solvent, one must understand the lattice energy vs. solvation energy balance.
The Structural Conflict
-
The Cation (R-NH₃⁺): The protonated primary amine acts as a strong hydrogen bond donor.[1] It requires high-dielectric solvents (Water, Methanol) to stabilize the positive charge through dipole-ion interactions.[1]
-
The Anion (Cl⁻): Requires protic solvents to form a solvation shell via hydrogen bonding.
-
The Scaffold (THF Ring): The cyclic ether is moderately lipophilic (
for the free base).[1] While the ether oxygen can accept hydrogen bonds, the carbon backbone resists dissolution in highly ionic media, creating a "salting-out" potential in high-molarity brine solutions.
Mechanism of Dissolution
For the salt to dissolve, the solvent-solute interactions must overcome the crystal lattice energy of the solid salt.
-
In Water: The hydration enthalpy of the Cl⁻ and R-NH₃⁺ ions is massive, easily breaking the lattice.
-
In Hexane: The non-polar solvent cannot stabilize the ions; the lattice energy dominates, resulting in near-zero solubility.
Solubility Profile: Water vs. Organic Solvents[2]
The following data categorizes solubility based on thermodynamic principles and standard behavior of low-molecular-weight amine hydrochlorides.
Solubility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Mechanism / Observation |
| Aqueous | Water (pH 7) | Very High (>100 mg/mL) | Ion-dipole solvation.[1] Exothermic dissolution.[1] |
| Protic Polar | Methanol | High | Strong H-bonding capability matches ionic character.[1] |
| Protic Polar | Ethanol | Moderate to High | Solubility decreases as alkyl chain length increases.[1] |
| Protic Polar | Isopropanol (IPA) | Moderate | Often used as the "solvent" in recrystallization. |
| Polar Aprotic | DMSO, DMF | High | High dielectric constant stabilizes ions, though less than water. |
| Ether | THF, Diethyl Ether | Very Low / Insoluble | Critical: Even though the molecule contains a THF ring, the salt is insoluble in THF. |
| Chlorinated | Dichloromethane (DCM) | Low | Can dissolve small amounts due to polarity, but generally poor for salts. |
| Hydrocarbon | Hexane, Toluene | Insoluble | Zero interaction with ionic lattice. Used as antisolvents.[1][2] |
The "Antisolvent" Effect
Because (tetrahydrofuran-2-yl)methanamine HCl is highly soluble in methanol but insoluble in diethyl ether or ethyl acetate, this gradient is the primary mechanism for purification.[1] Adding ether to a saturated methanol solution of the salt will force the pure salt to crystallize out of the solution.
Visualization: Solvation & Process Logic
The following diagrams illustrate the solvation shell mechanism and a decision tree for solvent selection.
Solvation Thermodynamics
Caption: Thermodynamic competition between lattice energy and solvation energy in polar vs. non-polar media.[1]
Recrystallization Decision Tree
Caption: Strategic workflow for purifying the salt based on differential solubility profiles.
Experimental Protocols
As a self-validating guide, the following protocols allow you to determine exact solubility values and purify the compound in your specific lab environment.
Protocol A: Gravimetric Solubility Determination
Purpose: To generate a precise solubility curve (mg/mL) for regulatory or process filing.[1]
-
Preparation: Dry the (tetrahydrofuran-2-yl)methanamine HCl salt in a vacuum oven at 40°C for 4 hours to remove hygroscopic moisture.
-
Saturation:
-
Equilibration: Cap the vial and stir at the target temperature (e.g., 25°C) for 24 hours . This ensures thermodynamic equilibrium, not just kinetic dissolution.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent (Rotavap or N₂ stream) and dry the residue to constant weight.
-
Calculation:
(Where S is solubility in mg/mL).
Protocol B: Purification via Anti-Solvent Precipitation
Purpose: To remove organic impurities (which remain in the organic layer) and inorganic salts (which may not dissolve in the primary alcohol).
-
Dissolution: Dissolve crude (tetrahydrofuran-2-yl)methanamine HCl in the minimum amount of warm Methanol (approx. 50°C).
-
Clarification: If the solution is cloudy (indicating inorganic contaminants like Na₂SO₄), filter while hot.
-
Precipitation:
-
Slowly add Ethyl Acetate or Diethyl Ether (Antisolvent) to the stirring methanol solution.
-
Ratio target: 1:3 (Methanol:Antisolvent).[1]
-
Observe the formation of a white, crystalline precipitate.
-
-
Collection: Cool to 0°C for 1 hour, then filter via vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with cold 100% Ethyl Acetate.
Scientific Integrity & Troubleshooting
Hygroscopicity Warning
Amine hydrochloride salts derived from small heterocycles are notoriously hygroscopic .[1]
-
Observation: If your solid turns into a sticky oil (deliquescence) upon exposure to air, it has absorbed atmospheric water.
-
Correction: Always handle in a desiccator or glovebox. Recrystallized material must be dried under high vacuum (<5 mbar) with P₂O₅ as a desiccant.[1]
Free Base Conversion
If you require solubility in non-polar solvents (Toluene, Hexane):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine.[1] Retrieved from [Link][1]
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Standard text for salt selection and recrystallization protocols).
A Comprehensive Safety & Handling Guide for 2-Aminomethyltetrahydrofuran Hydrochloride in a Research Setting
This guide provides drug development professionals, researchers, and scientists with an in-depth technical framework for the safe handling, storage, and emergency management of 2-aminomethyltetrahydrofuran hydrochloride. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causality behind safety protocols, grounding them in the physicochemical nature of the compound to foster a proactive safety culture.
Section 1: Proactive Hazard Analysis: Understanding the Inherent Risks
2-Aminomethyltetrahydrofuran hydrochloride is a versatile reagent, but its utility is matched by a significant hazard profile that demands rigorous control measures. Its molecular structure—a flammable ether ring coupled with a corrosive amine hydrochloride—dictates its primary risks.
-
High Flammability (H225): The tetrahydrofuran moiety confers properties similar to other flammable ethers. The liquid and its vapor are highly flammable and can form explosive mixtures with air. Vapors, being heavier than air, can travel a considerable distance to an ignition source and flash back.[1] All work must be conducted far from heat, sparks, open flames, and other ignition sources.[1][2]
-
Severe Corrosivity (H314): This compound causes severe skin burns and eye damage. The amine hydrochloride functional group can create an acidic environment in the presence of moisture, contributing to its corrosive nature. This necessitates stringent personal protective equipment (PPE) protocols to prevent any direct contact.
-
Acute Oral Toxicity (H302): The substance is harmful if swallowed, classified as Acute Toxicity, Oral (Category 4).[2] Ingestion can lead to significant adverse health effects, and under no circumstances should it be consumed.
-
Peroxide Formation Potential: A critical, and often underestimated, long-term hazard of ether-containing compounds is the formation of explosive peroxides upon exposure to air and light.[2] While the hydrochloride salt may have different stability profile than the free base, it is a critical safety practice to assume peroxide formation is possible. Containers should be dated upon opening, stored under an inert atmosphere, and tested for peroxides periodically, especially before any distillation or concentration steps.[2]
Table 1: GHS Hazard Identification
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor. |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious eye damage | Category 1 | H318: Causes serious eye damage. |
Section 2: The Hierarchy of Controls: A Systematic Approach to Risk Mitigation
Effective safety management is not merely about wearing gloves; it's a systematic process of reducing risk at its source. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
2.1. Elimination & Substitution In drug development, eliminating a specific chemical intermediate is often not feasible. Substituting it with a less hazardous alternative should always be the first consideration, though its unique reactive properties may make this challenging.
2.2. Engineering Controls This is the most critical layer of protection for this compound.
-
Ventilation: All handling of 2-aminomethyltetrahydrofuran hydrochloride must occur inside a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[3] The ventilation system should be explosion-proof.[4]
-
Ignition Source Control: All electrical equipment used in the vicinity must be intrinsically safe or explosion-proof.[1] Grounding and bonding of containers and receiving equipment is mandatory during transfers to prevent static discharge, a common ignition source.[1]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[2]
2.3. Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for every process involving this compound are required.
-
Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.[3][5]
-
Designated Areas: Clearly mark areas where this chemical is stored and used. Restrict access to authorized personnel only.
2.4. Personal Protective Equipment (PPE) PPE is the last line of defense and must be selected carefully.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton®; consult manufacturer's data) and a flame-retardant, antistatic lab coat. Immediately change any contaminated clothing.
-
Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][6]
Section 3: Standard Operating Protocols for the Compound Lifecycle
Adherence to validated protocols is essential for ensuring safety and experimental integrity.
3.1. Receiving and Storage Protocol
-
Inspect: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Label: Affix a label indicating the date of receipt and the date it was first opened. This is critical for peroxide management.
-
Store: Store the container in a designated, locked, flame-proof cabinet.[7]
-
Conditions: The storage environment must be cool, dry, and well-ventilated, with a recommended temperature of 2-8 °C.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[1][2]
-
Inert Atmosphere: Store the container under an inert gas like nitrogen or argon to inhibit peroxide formation and degradation.[2]
3.2. Protocol for Handling and Dispensing
-
Pre-Use Checks: Verify the fume hood is operational. Ensure an appropriate spill kit and fire extinguisher (e.g., dry chemical) are immediately available.
-
Don PPE: Wear all required PPE as specified in Section 2.4.
-
Grounding: If transferring between metal containers, ensure they are bonded and grounded.[1]
-
Dispensing: Use only non-sparking tools for transfers.[1][2] Dispense the minimum required quantity for the experiment.
-
Sealing: After dispensing, purge the headspace of the primary container with inert gas before tightly closing.
-
Cleanup: Clean any residual material from the work surface.
-
Post-Use: Wash hands and forearms thoroughly after handling is complete, even if gloves were worn.
3.3. Waste Disposal Protocol
-
Container: Collect waste in a dedicated, properly labeled, sealed container. The waste container must be compatible with the chemical.
-
Labeling: The waste label must clearly state "Hazardous Waste," list the full chemical name, and indicate the flammability and corrosivity hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible waste streams.
-
Disposal: Dispose of the waste through your institution's certified hazardous waste management program. Do not pour down the drain.
Section 4: Emergency Response Protocols
Preparedness is paramount. All lab personnel must be familiar with these procedures.
Caption: A workflow for responding to chemical spills.
4.1. Spill Response
-
Minor Spill (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, contain the spill using a chemical absorbent like Chemizorb® or dry sand.
-
Use non-sparking tools to collect the absorbed material into a labeled hazardous waste container.[1]
-
Clean the affected area thoroughly.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm to initiate a building evacuation.
-
Contact your institution's emergency response team from a safe location.
-
Do not attempt to clean it up yourself.
-
4.2. First Aid for Exposures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air immediately.[1][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately.[8]
4.3. Fire Emergency Response
-
Action: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4] Do not use a solid stream of water as it may spread the fire.[8] Water spray can be used to cool fire-exposed containers.[2]
-
Evacuation: If the fire is anything other than minor and easily extinguishable, evacuate the area and activate the fire alarm.
Section 5: Physicochemical & Toxicological Data Summary
This data is provided for reference. Note that some values are for the closely related compound 2-Methyltetrahydrofuran (2-MeTHF) and should be used as an approximation.
Table 2: Physicochemical Properties
| Property | Value | Source Compound |
| Molecular Formula | C₅H₁₁NO·HCl | 2-aminomethyltetrahydrofuran hydrochloride |
| Molecular Weight | 137.61 g/mol | 2-aminomethyltetrahydrofuran hydrochloride |
| Appearance | Colorless to light yellow liquid | Tetrahydrofurfurylamine[9] |
| Boiling Point | 78 - 80 °C (172 - 176 °F) | 2-MeTHF |
| Density | 0.86 g/cm³ at 25 °C (77 °F) | 2-MeTHF |
| Flash Point | -11 °C (12.2 °F) | 2-MeTHF[10] |
| Solubility | Water miscibility decreases with increasing temperature. | 2-MeTHF[11] |
Table 3: Toxicological Information
| Exposure Route | Finding | GHS Classification |
| Oral | Harmful if swallowed. Human permitted daily exposure limit established at 6.2 mg/day for 2-MeTHF.[12] | Acute Tox. 4 |
| Dermal | Causes severe skin burns. | Skin Corr. 1B |
| Eye | Causes serious eye damage. | Eye Dam. 1 |
| Genotoxicity | Considered negative for genotoxicity and mutagenicity. | 2-MeTHF[12] |
Section 6: References
-
SAFETY DATA SHEET - Sigma-Aldrich. (n.d.). Retrieved from
-
2 - SAFETY DATA SHEET. (2009, May 14). Fisher Scientific. Retrieved from
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL. Retrieved from
-
2-(Aminomethyl)furan - Safety Data Sheet. (2023, June 29). Apollo Scientific. Retrieved from
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved from
-
Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). DIPLOMATA COMERCIAL. Retrieved from
-
Tetrahydrofurfurylamine | C5H11NO. (n.d.). PubChem - NIH. Retrieved from
-
3-(Aminomethyl)tetrahydrofuran - SAFETY DATA SHEET. (2025, January 7). TCI EUROPE N.V. Retrieved from
-
MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved from
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from
-
What are the Health and Safety Guidelines for Using Amines?. (n.d.). DIPLOMATA COMERCIAL. Retrieved from
-
2-Methyltetrahydrofuran - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved from
-
2-Methyltetrahydrofuran - Wikipedia. (n.d.). Retrieved from
-
Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. (n.d.). ResearchGate. Retrieved from
-
METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. (n.d.). Retrieved from
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- 2. fishersci.com [fishersci.com]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. tri-iso.com [tri-iso.com]
- 9. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cms.chempoint.com [cms.chempoint.com]
- 11. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Reductive Amination using Tetrahydrofurfurylamine Hydrochloride
Introduction: The Strategic Synthesis of Substituted Tetrahydrofurfurylamines
In the landscape of modern medicinal and process chemistry, the synthesis of complex amines remains a cornerstone of drug discovery and development. Reductive amination stands out as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds, offering a controlled and efficient route to primary, secondary, and tertiary amines.[1][2] This application note provides a comprehensive guide to the reductive amination protocol utilizing tetrahydrofurfurylamine hydrochloride, a valuable building block for introducing the tetrahydrofurfuryl moiety into target molecules.
The tetrahydrofurfuryl group is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven protocols. We will delve into the underlying mechanism, provide a detailed step-by-step experimental procedure, and discuss critical parameters for successful execution and troubleshooting.
The Mechanism of Reductive Amination: A Stepwise Perspective
Reductive amination is a two-stage process that commences with the reaction between a carbonyl compound (an aldehyde or a ketone) and an amine to form an imine or an iminium ion intermediate.[3][4] This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product.[1][5] The reaction is typically carried out under weakly acidic conditions, which are crucial for catalyzing the initial condensation step.[5]
A key advantage of modern reductive amination protocols is the use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] This reagent is particularly effective because it is less reactive towards the starting carbonyl compound compared to the intermediate iminium ion, thereby minimizing the formation of alcohol byproducts.[1][7]
The overall transformation can be visualized as follows:
Figure 1: General mechanism of reductive amination.
Experimental Protocol: Reductive Amination with Tetrahydrofurfurylamine Hydrochloride
This protocol outlines a general procedure for the reductive amination of a generic ketone with tetrahydrofurfurylamine hydrochloride using sodium triacetoxyborohydride.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Tetrahydrofurfurylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
A Note on Using Amine Hydrochloride Salts:
Tetrahydrofurfurylamine is supplied as a hydrochloride salt to improve its stability and handling. The acidic proton on the ammonium salt prevents the free amine from participating in the nucleophilic attack on the carbonyl group. Therefore, a non-nucleophilic base, such as triethylamine or diisopropylethylamine, must be added to the reaction mixture to neutralize the hydrochloride and generate the free amine in situ. Typically, one equivalent of the base is sufficient.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq).
-
Add tetrahydrofurfurylamine hydrochloride (1.1 - 1.2 eq).
-
Dissolve the solids in anhydrous DCM or DCE (approximately 0.1 - 0.2 M concentration with respect to the ketone).
-
Add triethylamine or DIPEA (1.1 - 1.2 eq) to the mixture and stir for 10-15 minutes at room temperature. This allows for the in situ formation of the free amine.
-
-
Addition of Reducing Agent:
-
In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours, depending on the reactivity of the carbonyl substrate.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[8] Be cautious as gas evolution (hydrogen) may occur.
-
Continue adding the bicarbonate solution until the gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or a suitable solvent system to afford the pure substituted tetrahydrofurfurylamine.
-
Figure 2: Step-by-step experimental workflow.
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Range/Condition | Rationale and Field-Proven Insights |
| Stoichiometry (Amine) | 1.1 - 1.2 equivalents | A slight excess of the amine hydrochloride and base ensures complete consumption of the limiting carbonyl compound. |
| Stoichiometry (Reducing Agent) | 1.2 - 1.5 equivalents | An excess of NaBH(OAc)₃ is used to drive the reduction to completion. The reagent is moisture-sensitive, and a slight excess accounts for any potential degradation.[10][11] |
| Solvent | Anhydrous DCM or DCE | These non-protic solvents are ideal as they do not react with the reducing agent.[6] |
| Temperature | Room Temperature | Most reductive aminations with NaBH(OAc)₃ proceed efficiently at ambient temperature. For less reactive substrates, gentle heating (e.g., 40 °C) may be beneficial. |
| Reaction Time | 2 - 24 hours | Reaction times are substrate-dependent. Monitoring by TLC or LC-MS is crucial to determine the point of completion. |
Troubleshooting Common Issues:
-
Incomplete Reaction: If the reaction stalls, consider adding an additional portion of NaBH(OAc)₃. Ensure all reagents and solvents were anhydrous, as moisture can deactivate the reducing agent.[10]
-
Formation of Alcohol Byproduct: This indicates that the reduction of the carbonyl is competing with iminium ion formation. This is less common with NaBH(OAc)₃ but can occur with more reactive carbonyls. Ensure the amine and carbonyl have sufficient time to form the iminium ion before the addition of the reducing agent, or consider a two-step procedure where the imine is pre-formed.
-
Low Yield: Poor recovery can be due to incomplete extraction. The amine product may have some water solubility, so thorough extraction is necessary. Adjusting the pH of the aqueous layer during work-up can also impact extraction efficiency.
Safety Precautions
-
Sodium triacetoxyborohydride is a water-reactive and moisture-sensitive solid.[10][11] Handle it in a well-ventilated fume hood and avoid contact with skin and eyes.[12][13]
-
The quenching step can generate hydrogen gas, which is flammable. Perform the quench slowly and in a well-ventilated area, away from ignition sources.[14]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals.[12][13]
Conclusion
The reductive amination protocol using tetrahydrofurfurylamine hydrochloride and sodium triacetoxyborohydride is a robust and highly effective method for synthesizing a wide array of substituted tetrahydrofurfurylamines. By understanding the reaction mechanism, carefully controlling the reaction parameters, and adhering to proper safety procedures, researchers can confidently and efficiently generate these valuable compounds for various applications in drug discovery and development.
References
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Organic Chemistry Data. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
- Myers, A. G. (2007).
- Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Sustainable Bioenergy Systems, 12(4), 133-146.
-
National Center for Biotechnology Information. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 14, 2736–2743. Available from: [Link]
-
The Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
- ResearchGate. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7(17), 3899-3906.
-
National Center for Biotechnology Information. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1561. Available from: [Link]
-
Royal Society of Chemistry. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7(17), 3899-3906. Available from: [Link]
-
OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. fishersci.co.uk [fishersci.co.uk]
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- 13. tcichemicals.com [tcichemicals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
peptide synthesis coupling reagents for hindered amine hydrochlorides
Application Note: High-Efficiency Coupling Protocols for Hindered Amine Hydrochlorides
Executive Summary
Coupling sterically hindered amino acids (e.g.,
This guide provides an evidence-based framework for selecting coupling reagents and executing protocols specifically designed for hindered amine hydrochlorides.
Mechanistic Challenges & Reagent Selection
The "Double-Lock" Problem
-
Steric Lock: Bulky side chains (Val, Ile) or
-substitution prevent the electrophile (active ester) from approaching the nucleophile (amine). -
Protonic Lock: The HCl salt forms a tight ion pair. The base must break this pair without causing the activated acid to epimerize (racemize) or hydrolyze before the coupling occurs.
Reagent Selection Matrix
While HATU has long been the industry standard, recent data favors COMU and Phosphonium salts for specific hindered applications.
| Reagent | Class | Best Use Case | Pros | Cons |
| COMU | Uronium (Oxyma) | General Hindered (Val, Ile) | Safer (No HOBt), higher solubility, less epimerization than HATU.[1] | Hydrolyzes faster than HATU if amine is not ready. |
| HATU | Uronium (HOAt) | Severe Hindrance | High reactivity; HOAt "neighboring group effect" accelerates coupling. | Generates tetramethylurea; expensive; potential for guanidinylation. |
| PyAOP | Phosphonium | Does not react with amine to form guanidine (unlike HATU).[1] | Expensive; byproduct (P(pyrrolidino)3O) is difficult to remove. | |
| TFFH | Fluoroformamidinium | Extreme Hindrance (Aib-Aib) | Generates Acid Fluorides (small electrophile, high reactivity). | Moisture sensitive; requires strict anhydrous conditions. |
Strategic Decision Tree
The following logic gate determines the optimal protocol based on steric severity and salt presence.
Figure 1: Decision tree for selecting coupling reagents based on steric hindrance levels.
Critical Parameter: Base Stoichiometry
When using Amine Hydrochlorides, the "Standard Rule" (2 equivalents of base) fails. You must account for the proton sponge effect.
The Formula:
-
For HATU/COMU: Use 3.0 equivalents of DIEA total. (1 eq to neutralize HCl, 2 eq to maintain basic pH for uronium activity).
-
For TFFH: Use 2.0 to 2.5 equivalents . (Acid fluorides are stable in neutral conditions, but the amine must be free).
Detailed Experimental Protocols
Protocol A: The "Pre-Activation" Method (COMU/HATU)
Best for: Coupling bulky amino acids (Fmoc-Val-OH, Fmoc-Ile-OH) to hindered amine salts.
Rationale: Mixing everything at once with an HCl salt can lead to a "pH lag" where the active ester hydrolyzes before the amine is freed. This protocol generates the active ester first.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine Hydrochloride (1.1 eq)
-
Coupling Reagent: COMU (1.0 eq) or HATU (1.0 eq)
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for Cys/His.
-
Solvent: DMF or NMP (DCM is often poor for dissolving amine salts).
Step-by-Step:
-
Activation Vessel: Dissolve the Carboxylic Acid and Coupling Reagent (COMU/HATU) in minimal dry DMF.
-
Initiate Activation: Add 1.0 eq of Base . Stir for 1–2 minutes. Note: The solution may turn yellow (HATU) or remain clear (COMU).
-
Neutralization Vessel (Parallel): In a separate vial, dissolve the Amine Hydrochloride in DMF. Add 2.0 eq of Base . Vortex ensures the free amine is generated.
-
Coupling: Immediately transfer the contents of the Neutralization Vessel into the Activation Vessel.
-
Reaction: Stir at room temperature.
-
Monitoring: Check via HPLC or TLC. If incomplete after 2 hours, do not add more HATU (risk of guanidinylation). Instead, add 0.5 eq of base to ensure pH > 9.
Protocol B: The Acid Fluoride Method (TFFH)
Best for: Extreme hindrance (Aib,
Rationale: TFFH converts the carboxylic acid into an Acid Fluoride (
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine Hydrochloride (1.1 eq)
-
Reagent: TFFH (1.0 eq)[5]
-
Base: DIEA (2.5 eq total)
-
Solvent: Dry DCM (preferred for Acid Fluorides) or DMF.
Step-by-Step:
-
Fluoride Formation: Dissolve Carboxylic Acid and TFFH in dry DCM under Nitrogen/Argon.
-
Activation: Add 1.0 eq of DIEA . Stir for 15–20 minutes.
-
Checkpoint: Acid Fluorides are stable.[6] You can verify formation by IR (band at ~1840 cm⁻¹) or HPLC (quench small aliquot with MeOH to form Methyl Ester).
-
-
Amine Addition: Add the Amine Hydrochloride solid directly to the mixture, followed immediately by 1.5 eq of DIEA .
-
Reaction: Stir for 2–12 hours. Acid fluorides are highly reactive but the coupling can be slow due to the steric bulk of the amine.
-
Workup: Standard acidic wash (5% KHSO4) removes the tetramethylurea byproduct.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield (<20%) | Amine not deprotonated. | Check pH of reaction mixture. It must be basic (pH 8-9) on wet pH paper. Add more DIEA. |
| Racemization | Base-catalyzed proton abstraction. | Switch base from DIEA to Collidine (TMP) . Use Protocol A (Pre-activation) to minimize base contact time. |
| Guanidinylation (+99 Da mass) | Reaction of Amine with HATU. | Excess HATU was used, or Amine was added before Acid activation was complete. Switch to PyAOP (Phosphonium salt) or Protocol B. |
| Precipitation | Amine HCl insoluble in DCM. | Switch solvent to NMP or DMF.[7] Ensure Amine HCl is fully dissolved before adding to activated acid. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][8][9] An efficient peptide coupling additive.[1][2][4] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Carpino, L. A., & El-Faham, A. (1995).[6][10] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[4][6] A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Application in Peptide Synthesis.[1][4][11][12] Journal of the American Chemical Society, 117(19), 5401–5402. Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208. Link
-
Teixidó, M., et al. (2005).[7] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.[7] Link
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Amine hydrochloride salts are ubiquitous in pharmaceutical development and organic synthesis, prized for their increased stability and water solubility compared to their free-base counterparts. However, many of these salts present a significant laboratory challenge: hygroscopicity. This guide provides in-depth, field-proven insights into why these compounds readily absorb atmospheric moisture and how to manage them effectively to ensure experimental accuracy, reproducibility, and integrity.
Frequently Asked Questions (FAQs)
Q1: What does it mean if my amine hydrochloride salt is "hygroscopic" or "deliquescent"?
A: These terms describe a compound's interaction with atmospheric moisture, but they are not interchangeable.
-
Hygroscopic materials readily attract and absorb moisture from the surrounding air. The material may become damp, sticky, or clumpy, but it does not necessarily dissolve.[1]
-
Deliquescent materials are a subset of hygroscopic compounds that absorb so much atmospheric moisture that they dissolve in it, forming a liquid solution.[1] A classic example is sodium hydroxide pellets, which will quickly form a puddle in open air.
Understanding this distinction is critical. A deliquescent amine salt requires the most stringent handling protocols, as even brief exposure to ambient air can compromise its physical state and integrity.
Q2: How should I store my hygroscopic amine hydrochloride salt to maintain its integrity?
A: Proper storage is the first line of defense. The goal is to create a micro-environment with minimal humidity.
-
Primary Container: Always keep the salt in a tightly sealed container. For frequently accessed materials, consider sealing the cap threads with parafilm to create a more robust barrier against moisture ingress.[2]
-
Secondary Containment (Desiccator): The most common and effective method is to store the tightly sealed primary container inside a desiccator.[3] A desiccator is a sealable enclosure containing a drying agent (desiccant) that maintains a very low-humidity atmosphere.[3]
-
Inert Atmosphere: For extremely sensitive or deliquescent salts, storage inside a nitrogen- or argon-filled glove box is the gold standard.[4] This provides a completely inert and anhydrous environment.
-
Low-Temperature Storage: Storing salts in a freezer can slow the rate of hydrolysis if trace amounts of water are present.[5] Crucial Caveat: You must allow the container to warm to ambient room temperature before opening it. Opening a cold container will cause atmospheric moisture to immediately condense on the cold powder, defeating the purpose of the storage method.[5]
Q3: Which desiccant should I use in my desiccator for storing amine salts?
A: Desiccant choice is not universal; chemical compatibility is key. Acidic desiccants can react with basic amine salts, and some desiccants form adducts with amines.
| Desiccant | Suitability for Amines | Rationale & Comments |
| Potassium Hydroxide (KOH) | Excellent | A strong base, highly efficient at drying organic bases and their salts.[6][7] |
| Barium Oxide (BaO) | Excellent | Another suitable basic desiccant for drying amines.[6] |
| Molecular Sieves (3Å or 4Å) | Excellent | Chemically inert and highly efficient.[3][8] They trap water molecules within their porous structure. Can be regenerated by heating. |
| Silica Gel (with indicator) | Good | Chemically inert and widely available. The indicator (typically cobalt chloride, turning from blue to pink) provides a clear visual cue for when the desiccant is saturated and needs regeneration or replacement.[6] |
| Calcium Chloride (CaCl₂) | Unsuitable | Can form adducts (complexes) with amines, effectively contaminating your sample.[6] |
| Phosphorus Pentoxide (P₄O₁₀) | Unsuitable | A highly efficient but strongly acidic desiccant that will react with amines.[6] |
| Sulfuric Acid (H₂SO₄) | Unsuitable | A liquid and highly acidic desiccant that is incompatible with basic compounds.[7] |
Q4: My reaction requires anhydrous conditions. How critical is it to control water when using an amine hydrochloride salt?
A: It is absolutely critical. The absorbed water is not an inert spectator; it can actively and detrimentally participate in your reaction.
-
Competing Nucleophile: In many reactions, water can act as a competing nucleophile, leading to unwanted hydrolysis byproducts and reduced yield of your desired product.
-
Solvent and Reagent Degradation: Water can hydrolyze or degrade other moisture-sensitive reagents in your reaction, such as organometallics, acid chlorides, or dehydrating agents.
-
Altered Reaction Kinetics: The presence of water can change the polarity of the reaction solvent, affecting reaction rates and potentially altering the reaction pathway. For reactions requiring precise pH control, absorbed water can interfere with the intended conditions.[8]
Troubleshooting Guide
Problem 1: My solid salt has become a sticky, clumpy mess (or a puddle)!
-
Cause: The compound has absorbed a significant amount of atmospheric moisture. This indicates improper storage or prolonged exposure to ambient air during handling.[2]
-
Solution 1 (For Thermally Stable Salts): Dry the material under high vacuum. You can gently heat the sample, but you must first verify the salt's thermal stability and melting point to avoid decomposition. A vacuum oven or drying pistol is ideal for this purpose.
-
Solution 2 (Azeotropic Removal): For some compounds, water can be removed by azeotropic distillation. This involves dissolving or suspending the wet salt in a suitable water-immiscible solvent (like toluene) and distilling off the water-solvent azeotrope. This is an advanced technique and should only be performed if the salt's solubility and stability characteristics are well understood.
-
Best Practice: In many cases, especially in a GMP or drug development setting, the safest and most reliable solution is to discard the compromised material and use a fresh, unopened container.[2] The integrity of your results depends on the integrity of your starting materials.
Problem 2: The weight on the analytical balance keeps drifting upwards and won't stabilize.
-
Cause: The sample is actively absorbing moisture from the air as you are trying to weigh it. The increasing mass reflects the continuous uptake of water molecules.
-
Solution: You must minimize the sample's exposure time to the atmosphere.
-
Work Quickly: Have all your equipment (spatula, weighing vessel, reaction flask) ready and within arm's reach before opening the stock bottle.
-
Use a Controlled Environment: If available, perform the weighing inside a glove box or a balance chamber purged with dry nitrogen.[2] Running a dehumidifier in the balance room can also help reduce ambient humidity.
-
Weigh by Difference: This is the most robust technique for hygroscopic solids. Instead of weighing the powder directly onto a weighing paper, you weigh the sealed stock bottle, quickly transfer an approximate amount of solid to your reaction vessel, and then reweigh the sealed stock bottle. The difference in mass is the exact amount of compound transferred. This technique is detailed in the protocol below.
-
Problem 3: My reaction yields are inconsistent, even when I weigh the salt carefully.
-
Cause: If you are not using a rigorous technique like "weighing by difference" in a controlled environment, the amount of water absorbed by the salt can vary between experiments. This "invisible" water adds weight, meaning you are adding less of the actual amine salt than you think. This leads to incorrect stoichiometry and irreproducible results.[2]
-
Solution:
-
Standardize Handling: Implement a strict, standardized protocol for handling the salt for every experiment. The "Protocol for Accurate Weighing" below is a good starting point.
-
Prepare a Stock Solution: For reactions requiring very small, precise amounts of the salt, a more accurate method is to prepare a concentrated stock solution in a suitable anhydrous solvent inside a glove box. You can then accurately dispense the required amount using a syringe or pipette. This method averages out any minor weighing errors over a larger initial mass.
-
Visualized Workflows
Decision Logic for Handling a New Amine HCl Salt
Caption: Decision workflow for storing and handling a new amine hydrochloride salt.
Experimental Protocol: Accurate Weighing of a Hygroscopic Salt by Difference
This protocol ensures that the mass recorded corresponds accurately to the anhydrous compound by minimizing atmospheric exposure.
Objective: To accurately weigh and transfer a hygroscopic amine hydrochloride salt into a reaction vessel.
Materials:
-
Hygroscopic amine hydrochloride salt in its original, sealed container.
-
Analytical balance (minimum 0.1 mg readability).
-
Reaction vessel (e.g., round-bottom flask with a septum).
-
Clean, dry spatula.
-
Laboratory notebook.
Workflow Diagram:
Caption: Step-by-step workflow for the "weighing by difference" technique.
Step-by-Step Methodology:
-
Preparation: Place your clean, dry reaction vessel, spatula, and lab notebook next to the analytical balance. Ensure the balance is zeroed and stable.
-
Initial Weighing: Place the closed container of the hygroscopic salt onto the balance pan. Close the balance doors and allow the reading to stabilize.
-
Record Mass 1: Record this initial total mass (container + compound) in your notebook.
-
Transfer: Remove the container from the balance. Working quickly and efficiently, uncap the container, use the spatula to transfer an approximate amount of the solid into your reaction vessel, and immediately recap the container tightly. The goal is to minimize the time the container is open.
-
Final Weighing: Place the closed container back onto the balance pan. Close the doors and allow the reading to stabilize.
-
Record Mass 2: Record this final total mass in your notebook.
-
Calculation: The exact mass of the compound transferred to your reaction vessel is Mass 1 - Mass 2 .
-
Final Steps: Immediately place the stock container back into the desiccator to protect its integrity for future use.
By following this self-validating protocol, the transient mass of any absorbed atmospheric water is rendered irrelevant, as you are measuring only the mass that has left the stock bottle.
References
-
The Hive. (n.d.). Drying agents and their compatibilities. Hive Stimulants. Available at: [Link]
-
Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 48(14), 2420–2422. Available at: [Link]
-
Designer-Drug.com. (n.d.). Drying Agent Selection Guide. Available at: [Link]
-
Rösch, A., & Janiak, C. (2024). An Assessment of drying agents for use in desiccator for teachers, undergraduate and graduates. ChemRxiv. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Using drying agents. Organic Chemistry @ CU Boulder. Available at: [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Available at: [Link]
-
Advanced Damp. (n.d.). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Available at: [Link]
-
Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry. Available at: [Link]
-
Sussex Damp Surveyors. (2025, November 27). Hygroscopic Damp Survey & Treating Salt Loaded Walls Safely. Available at: [Link]
- Google Patents. (n.d.). US7205259B2 - Absorbent binder desiccant composition and articles incorporating it.
-
MyBuilder. (2024, March 9). Dealing with hygroscopic salt contamination. Available at: [Link]
-
Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Available at: [Link]
-
GAMA Healthcare. (n.d.). What causes material incompatibility? Why should we worry about material compatibility? Available at: [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available at: [Link]
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1056. Available at: [Link]
-
Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Available at: [Link]
Sources
- 1. damprot.com [damprot.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. hepatochem.com [hepatochem.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 7. designer-drug.com [designer-drug.com]
- 8. chem.tamu.edu [chem.tamu.edu]
removing unreacted (tetrahydrofuran-2-yl)methanamine from reaction mixtures
Case ID: THFA-PURIFICATION-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Strategies for removing unreacted (tetrahydrofuran-2-yl)methanamine from reaction mixtures.
Executive Summary & Molecule Profile
You are encountering difficulty removing excess (tetrahydrofuran-2-yl)methanamine (THFA) because it possesses a "dual-nature" profile: it is a basic primary amine attached to a polar ether ring. Unlike simple alkyl amines, its high polarity makes it "sticky" in aqueous layers and prone to streaking on silica.
Molecule Profile:
-
Boiling Point: ~153–156°C (Atmospheric). Note: Rotovap removal is ineffective.
-
pKa (Conjugate Acid): ~9.5–10.0. Note: Highly responsive to pH manipulation.
-
Solubility: Miscible with water and most organic solvents.
Troubleshooting Guide: Select Your Scenario
Scenario A: My Product is Neutral or Acidic (Non-Basic)
Target Strategy: Acidic Aqueous Wash (Liquid-Liquid Extraction)
If your product does not contain a basic nitrogen, you can exploit the basicity of THFA to sequester it into the aqueous phase.
The Protocol:
-
Dilute: Dissolve your crude reaction mixture in a non-polar solvent (Ethyl Acetate or Dichloromethane).
-
Acidify: Wash the organic layer 3x with 1M HCl (or 10% Citric Acid if your product is acid-sensitive).
-
Mechanism:[1] THFA is protonated to its ammonium salt (
). This salt is highly water-soluble and insoluble in organics.
-
-
Verify: Check the pH of the aqueous wash; it must remain < 2.
-
Finish: Wash the organic layer with Brine, dry over
, and concentrate.
Critical Warning: The tetrahydrofuran ring increases the water solubility of the free base. If you do not acidify enough, the THFA will partition back into the organic layer.
Scenario B: My Product is Also a Basic Amine
Target Strategy: Chemoselective Scavenging
This is the most common pain point. If your product is also an amine, an acid wash will remove both your product and the THFA. You must use a Solid-Supported Scavenger that targets primary amines specifically, leaving secondary/tertiary amine products untouched.
Recommended Scavenger: Polystyrene-supported Isocyanate (PS-NCO) or Aldehyde resins.
The Protocol:
-
Calculate: Determine the excess equivalents of THFA used (e.g., if you used 1.5 eq of THFA, you have 0.5 eq excess).
-
Load: Add 2–3 equivalents of PS-NCO resin relative to the excess THFA.
-
Incubate: Stir gently in DCM or THF for 2–4 hours at room temperature.
-
Mechanism:[1] The primary amine of THFA attacks the isocyanate, forming an insoluble urea linkage on the bead.
-
-
Filter: Filter the mixture through a fritted funnel or cotton plug. The THFA remains trapped on the beads.
-
Rinse: Wash the beads with solvent to recover any non-specifically adsorbed product.
Visualizing the Scavenging Logic:
Figure 1: Workflow for chemoselective removal of primary amines using scavenger resins.
Scenario C: I Must Use Chromatography
Target Strategy: Mobile Phase Modification
THFA often streaks on silica gel because the amine interacts with acidic silanols (
The Fix:
-
Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1%
before loading. -
Eluent: Maintain 0.5% TEA in your gradient.
-
Why: The TEA "caps" the acidic sites on the silica, allowing the THFA (and your product) to elute as tight bands rather than streaks.
-
-
Alternative Stationary Phase: Use Amine-Functionalized Silica (Amino-Silica) . This eliminates the need for liquid base additives and prevents the acid-base interaction entirely.
Technical Data Comparison
| Method | Selectivity | Throughput | Cost | Best For |
| Acid Wash (LLE) | Low (Removes all amines) | High | Low | Neutral/Acidic products. |
| Scavenging (PS-NCO) | High (1°/2° amines only) | Medium | High | Basic products; High-value intermediates. |
| Distillation | Low (Boiling Point ~153°C) | Low | Low | Large scale; Stable products only. |
| Chromatography | Medium | Low | Medium | Final purification; Complex mixtures. |
Frequently Asked Questions (FAQs)
Q: Can I just use a rotovap to remove the excess THFA? A: No. The boiling point of (tetrahydrofuran-2-yl)methanamine is approx. 153°C [1]. Standard rotary evaporation will not remove it effectively without excessive heat, which may degrade your product.
Q: I tried the acid wash, but the amine is still there. Why? A: You likely didn't lower the pH enough. The tetrahydrofuran ring adds polarity. Ensure your aqueous layer is pH < 2 . If using a weak acid (like citric), the salt might still have significant organic solubility. Switch to 1M HCl if your product tolerates it.
Q: Which scavenger resin is best? Isocyanate or Aldehyde? A: Isocyanate (PS-NCO) is generally preferred because it forms a stable urea. Aldehyde resins form imines, which are reversible under hydrolytic conditions (wet solvents) [2].
Q: How do I visualize THFA on a TLC plate? A: THFA does not have a strong UV chromophore. You must use a stain. Ninhydrin is the gold standard for primary amines (turns deep purple/red upon heating). Permanganate (KMnO4) will also stain the ether/amine functionality yellow on a purple background.
References
-
PubChem. (n.d.).[2] Compound Summary: (Tetrahydrofuran-2-yl)methanamine.[2][3] National Library of Medicine. Retrieved from [Link]
-
Biotage. (n.d.). Scavenging Amines using MP-Isocyanate and PS-Isocyanate. Biotage Technical Notes. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]
Sources
optimizing yield of reductive amination with tetrahydrofurfurylamine HCl
Technical Support Center: Reductive Amination Optimization Topic: Tetrahydrofurfurylamine HCl (THFA-HCl) Ticket ID: OPT-THFA-001
Executive Summary
You are experiencing yield issues with the reductive amination of Tetrahydrofurfurylamine Hydrochloride (THFA-HCl) . Unlike the free base, the HCl salt introduces a stoichiometric acid that inhibits nucleophilic attack if not properly managed.
This guide optimizes the Abdel-Magid protocol (Sodium Triacetoxyborohydride/STAB) specifically for this reagent. The tetrahydrofuran ring introduces moderate steric bulk and Lewis basicity, but the primary failure mode with this reagent is almost invariably improper pH control preventing imine formation.
Part 1: The Optimized Protocol (Standard Operating Procedure)
Objective: Maximize mono-alkylation yield while suppressing direct reduction of the carbonyl.
Reagents:
-
Amine: Tetrahydrofurfurylamine HCl (1.0 - 1.2 equiv)
-
Carbonyl: Aldehyde/Ketone (1.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.0 - 1.2 equiv relative to Amine HCl)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[1]
Step-by-Step Workflow
-
Freebasing (Critical Step):
-
Suspend Tetrahydrofurfurylamine HCl in DCE.
-
Add 1.0 equivalent of DIPEA/TEA. Stir for 10-15 minutes at room temperature.
-
Why: The amine must be neutral (
) to attack the carbonyl. The HCl salt ( ) is non-nucleophilic.
-
-
Imine Equilibrium:
-
Add the Aldehyde/Ketone to the mixture.[2]
-
Optional: If the substrate is a ketone or sterically hindered aldehyde, add Acetic Acid (AcOH) (1.0 equiv) now.
-
Stir for 30–60 minutes.
-
Why: Allowing the imine to form before adding the hydride prevents the direct reduction of the aldehyde to an alcohol.
-
-
Reduction:
-
Add STAB in one portion.
-
Stir at room temperature for 2–16 hours under Nitrogen/Argon.
-
Monitor: TLC or LCMS.[3] Look for the disappearance of the imine intermediate.
-
-
Quench & Workup:
Part 2: Visualization of Reaction Logic
The following diagram illustrates the critical "Decision Nodes" where the reaction typically fails.
Caption: Workflow logic for THFA-HCl reductive amination. Yellow nodes indicate critical optimization points.
Part 3: Troubleshooting & FAQs
Q1: My LCMS shows the starting aldehyde was converted to an alcohol. Why?
Diagnosis: Direct Reduction. The Cause: The reducing agent (STAB) reduced the carbonyl before the amine could attack it. This happens because:
-
Salt Interference: You didn't neutralize the THFA-HCl, so no amine was available to form the imine.
-
Kinetics: The hydride was added too quickly for a slow-forming imine (common with ketones). The Fix:
-
Ensure 1.0 eq of base is used to free the amine.
-
Pre-stir the Amine + Base + Carbonyl for 1-2 hours before adding STAB.
-
Add molecular sieves (4Å) during the pre-stir to force imine formation by removing water.
Q2: I see a "double addition" product (Tertiary Amine).
Diagnosis: Dialkylation (Over-alkylation). The Cause: The product (secondary amine) is more nucleophilic than the starting material (primary amine THFA).[5] The Fix:
-
Stoichiometry: Use a slight excess of the Amine (1.2 to 1.5 equiv) relative to the aldehyde.
-
Solvent Switch: If using DCE, switch to Methanol and use a stepwise method:
-
Form imine in MeOH (2 hrs).
-
Cool to 0°C.
-
Add
(Sodium Borohydride) instead of STAB. Note: STAB prevents dialkylation better than , but excess amine is the best control.
-
Q3: My yield is low, but I don't see side products. Where is it?
Diagnosis: Workup pH Failure. The Cause: Tetrahydrofurfurylamines are basic.[4] If you extract a neutral or slightly acidic aqueous quench, the product remains protonated in the water layer. The Fix:
-
Check the pH of the aqueous layer after quenching but before separation. It must be >10 .
-
Use DCM for extraction (better solubility for polar amines than Hexane/EtOAc).
Q4: Can I use NaCNBH3 (Sodium Cyanoborohydride) instead?
Answer: Yes, but it is generally inferior to STAB for this application.
-
Toxicity: Generates HCN gas at low pH.[6]
-
Selectivity: STAB is more selective for imines over aldehydes.[5]
-
When to use it: Only use
if solubility in DCE is an issue and you must use Methanol as the primary solvent (STAB reacts with Methanol).
Part 4: Optimization Data Table
| Variable | Recommendation | Mechanism / Reason |
| Amine Form | HCl Salt | Requires 1.0 eq Base (DIPEA/TEA) to activate. |
| Reducing Agent | STAB | Protonates carbonyl (electrophilic activation) but reduces imines faster than carbonyls. |
| Solvent | DCE or DCM | Non-protic. Prevents decomposition of STAB. |
| pH (Reaction) | Weakly Acidic (pH 5-6) | After freebasing, the acetic acid from STAB buffers the reaction to catalyze imine formation. |
| Temperature | 20°C - 25°C | Heating promotes dialkylation and polymerization of furans. |
| Time | 2h - 16h | Monitor via TLC. Do not quench until imine disappears. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[8] [Link]
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage Stability of Tetrahydrofurfurylamine Hydrochloride at Room Temperature
Welcome to the Technical Support Center for Tetrahydrofurfurylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage and stability of tetrahydrofurfurylamine hydrochloride at room temperature. Our goal is to equip you with the scientific rationale behind best practices and to offer robust troubleshooting advice for issues you may encounter during your experiments.
Introduction to Tetrahydrofurfurylamine Hydrochloride Stability
Tetrahydrofurfurylamine hydrochloride is a valuable building block in pharmaceutical and chemical synthesis.[1] As with many amine salts, its stability is paramount for ensuring the reproducibility of experimental results and the quality of downstream products. While specific long-term stability data for tetrahydrofurfurylamine hydrochloride at room temperature is not extensively published, we can infer its stability profile and potential degradation pathways based on the chemical nature of its constituent parts: a primary aliphatic amine and a tetrahydrofuran (THF) ring.
This guide will address the key factors influencing its stability, provide best practices for storage, and offer detailed troubleshooting for common stability-related observations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for tetrahydrofurfurylamine hydrochloride at room temperature?
To ensure the long-term integrity of tetrahydrofurfurylamine hydrochloride, it should be stored in a cool, dry, and dark environment .[2][3] The container should be tightly sealed to minimize exposure to atmospheric moisture and oxygen.[2][3][4] While refrigeration at 2-8°C is ideal for maximizing shelf life, storage at a controlled room temperature (20-25°C) is generally acceptable for shorter periods, provided the material is protected from the environmental factors detailed below.
Q2: Why is moisture a concern for the stability of tetrahydrofurfurylamine hydrochloride?
Tetrahydrofurfurylamine hydrochloride, like many amine salts, is hygroscopic , meaning it can readily absorb moisture from the air.[4] This can lead to several issues:
-
Physical Changes: Absorption of water can cause the solid material to become sticky, clump together, or even deliquesce into a solution. This can make accurate weighing and handling difficult.
-
Chemical Degradation: The presence of water can facilitate hydrolytic degradation reactions. While amides are more susceptible to hydrolysis, the ether linkage in the tetrahydrofuran ring can also be susceptible to acid-catalyzed hydrolysis over long periods, especially if acidic impurities are present.
Q3: My previously colorless tetrahydrofurfurylamine hydrochloride has developed a yellow or brownish tint. What could be the cause?
The development of a color change upon storage at room temperature is often an indicator of oxidative degradation .[2][5] There are two primary sites for oxidation in the tetrahydrofurfurylamine molecule:
-
The Primary Amine: Primary amines can be oxidized by atmospheric oxygen to a variety of products, including nitroso and nitro compounds, which are often colored.[2] This process can be accelerated by exposure to light and trace metal impurities.
-
The Tetrahydrofuran Ring: The ether functionality of the THF ring is susceptible to oxidation, particularly at the carbon atom adjacent to the oxygen. This can lead to the formation of hydroperoxides.[6][7] While often discussed in the context of THF solvent, this reactivity is inherent to the ring system. These hydroperoxides can further degrade to form various colored byproducts.
Q4: How can I be sure that the purity of my stored tetrahydrofurfurylamine hydrochloride is still acceptable for my experiment?
Visual inspection is a good first step, but it is not sufficient to confirm purity. The most reliable way to assess the stability of your material is through analytical testing. A stability-indicating analytical method , most commonly High-Performance Liquid Chromatography (HPLC), is the gold standard.[8] Such a method is designed to separate the intact tetrahydrofurfurylamine hydrochloride from any potential degradation products.
If you do not have a validated stability-indicating method, you can get a good indication of purity by comparing the chromatogram of your stored sample to that of a freshly opened or reference sample. The appearance of new peaks or a decrease in the area of the main peak would suggest degradation has occurred.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Clumped or sticky solid | Hygroscopicity: Absorption of atmospheric moisture. | 1. Dry the material: If the material is only slightly clumpy, it may be possible to dry it under vacuum at a gentle temperature (e.g., 30-40°C) in the presence of a desiccant. Caution: Do not heat excessively, as this could induce thermal degradation. 2. Improve storage: Transfer the material to a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). For future storage, ensure the container is tightly sealed and consider using a secondary container with a desiccant. 3. Analytical verification: After drying, re-analyze the material by HPLC to confirm its purity has not been compromised. |
| Discoloration (Yellowing/Browning) | Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light. | 1. Minimize exposure: Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. 2. Protect from light: Store the container in a dark place or wrap it in aluminum foil. 3. Purity assessment: Use a stability-indicating HPLC method to quantify the level of impurities. The identity of the colored species can be investigated using HPLC-MS. |
| Inconsistent experimental results | Degradation: The presence of uncharacterized impurities from degradation can interfere with reactions or biological assays. | 1. Confirm purity: Analyze the stored material by HPLC and compare it to a reference standard or a new batch. 2. Purification: If significant degradation has occurred, consider recrystallization to purify the material. The appropriate solvent system would need to be determined experimentally. 3. Perform a forced degradation study: To understand the potential impurities that might be affecting your experiment, a forced degradation study (see below) can be invaluable. |
| Pressure buildup in the container | Thermal Degradation: Decomposition of the molecule into gaseous byproducts. | 1. Immediate and cautious venting: In a well-ventilated fume hood, carefully and slowly open the container to release any built-up pressure. Wear appropriate personal protective equipment (PPE). 2. Assess storage temperature: Ensure the material has not been stored near heat sources. 3. Consider disposal: Significant pressure buildup is a strong indicator of decomposition. It is often safest to dispose of the material according to your institution's hazardous waste guidelines. |
Experimental Protocols & Methodologies
Protocol 1: General Purpose HPLC Method for Purity Assessment
While a fully validated stability-indicating method is ideal, the following provides a starting point for assessing the purity of tetrahydrofurfurylamine hydrochloride. Method optimization will likely be necessary.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95% A, 5% B) to a concentration of approximately 1 mg/mL.
Rationale: Aliphatic amines lack a strong chromophore, making low wavelength UV detection necessary.[9] A C18 column provides good retention for moderately polar compounds, and a gradient elution is suitable for separating the parent compound from potential degradation products with different polarities.
Protocol 2: Forced Degradation (Stress Testing) Workflow
A forced degradation study is essential for understanding the potential degradation pathways and for developing a truly stability-indicating analytical method.[6][10][11]
-
Prepare Stock Solution: Create a stock solution of tetrahydrofurfurylamine hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Expose to Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution and solid material at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution and solid material to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Neutralization (for hydrolytic samples): Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described above.
-
Evaluation: Examine the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent peak.[10]
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of tetrahydrofurfurylamine hydrochloride under various stress conditions. These are based on established chemical principles for amines and ethers.
Caption: Potential acid-catalyzed hydrolytic degradation of the THF ring.
Caption: Potential oxidative degradation pathways for the amine and THF moieties.
Summary of Key Stability Considerations
| Parameter | Risk Factor | Mitigation Strategy |
| Temperature | High temperatures can accelerate thermal degradation. | Store in a cool, controlled environment. Avoid proximity to heat sources. |
| Moisture | Hygroscopic nature can lead to physical changes and hydrolysis. | Store in a tightly sealed container in a dry environment or desiccator. |
| Light | Can catalyze photolytic degradation, particularly oxidation. | Store in an opaque container or in the dark. |
| Oxygen | Can lead to oxidative degradation of the amine and THF ring. | Purge container headspace with an inert gas (N₂ or Ar) for long-term storage. |
| pH | Strong acidic or basic conditions can promote hydrolysis. | Ensure the material is stored in a neutral environment, away from acidic or basic vapors. |
By understanding the inherent chemical properties of tetrahydrofurfurylamine hydrochloride and implementing these best practices for storage and handling, you can significantly enhance the reliability and reproducibility of your research. Should you have further questions, please do not hesitate to contact our technical support team.
References
-
Britannica, T. Editors of Encyclopaedia (2026, January 7). Amine. Encyclopedia Britannica. [Link]
-
Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
IAGIM. (n.d.). Photostability. [Link]
-
European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
The Hong Kong University of Science and Technology. (n.d.). Prolonged Storage of Hazardous Chemicals. [Link]
-
PubChem. (n.d.). Tetrahydrofurfurylamine. [Link]
-
University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
- Google Patents. (n.d.). Control method for measuring content of furfuryl amine in furosemide.
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. [Link]
-
ResearchGate. (2019, March 18). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. [Link]
-
PubMed. (2010, July). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. [Link]
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]
-
YouTube. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. [Link]
-
Royal Society of Chemistry. (n.d.). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. [Link]
-
PubMed. (2011, September 28). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. [Link]
-
National Center for Biotechnology Information. (2023, January 31). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. [Link]
-
PubMed. (2020, January 15). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
University of Calgary. (n.d.). CHAPTER 21: AMINES. [Link]
-
YouTube. (2022, October 4). Watch this before using tetrahydrofuran (THF) | Quick guide. [Link]
-
ResearchGate. (2025, August 5). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. [Link]
-
Wikipedia. (n.d.). Amine. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
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- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Navigating the Challenges of Amide Coupling with Secondary Amines
Welcome to our dedicated technical support center for troubleshooting amide coupling reactions, with a special focus on reactions involving secondary amines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments. The lower nucleophilicity and increased steric bulk of secondary amines often lead to sluggish reactions and low yields. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: A Question-and-Answer Approach
This guide provides solutions to specific problems you may encounter during amide coupling reactions with secondary amines.
Question 1: I am observing very low to no yield of my desired amide product. What are the primary reasons for this failure, and how can I improve the conversion?
Answer: Low yields in amide coupling reactions with secondary amines are a frequent challenge. The primary reasons often involve the inherent properties of the secondary amine, inadequate activation of the carboxylic acid, or suboptimal reaction conditions.
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the secondary amine can physically block the reactive centers from coming together, which slows down or even prevents the reaction.[1][2][3] This is one of the most significant hurdles in couplings with secondary amines.
-
Reduced Nucleophilicity of the Amine: While secondary amines are generally considered good nucleophiles, their reactivity can be diminished by electron-withdrawing groups on their structure.[1][4] Furthermore, in the presence of an unactivated carboxylic acid, a simple acid-base reaction can occur, protonating the amine and rendering it non-nucleophilic.[5][6]
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species (an "activated" intermediate) for the amine to attack the carbonyl carbon. If the coupling reagent is not potent enough to overcome the energy barrier of the reaction with a hindered amine, the activation will be insufficient.[1][7]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction's success. For instance, a solvent that does not fully dissolve the starting materials will hinder the reaction.[1]
-
Presence of Water: Many of the activated intermediates in amide coupling are sensitive to moisture. Water can hydrolyze the activated carboxylic acid back to its starting material, preventing the desired reaction with the amine. It is crucial to use anhydrous (dry) solvents and reagents.[1]
Troubleshooting Steps & Solutions:
-
Assess Steric Hindrance: Evaluate the steric bulk of both your carboxylic acid and secondary amine. If significant steric hindrance is present, you will likely need to employ more powerful coupling reagents and potentially harsher reaction conditions.
-
Select a More Potent Coupling Reagent: For sterically hindered or electronically demanding secondary amines, standard coupling reagents like DCC or EDC/HOBt may be insufficient.[8] Consider using more reactive uronium/aminium salts like HATU, HBTU, or COMU, or phosphonium salts like PyBOP or PyAOP.[8][9][10] These reagents are known to be more effective for challenging couplings.
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, especially for hindered substrates. Microwave heating can also be an effective strategy to accelerate sluggish reactions.[8]
-
Solvent: Ensure your solvent fully dissolves all reactants. Aprotic polar solvents like DMF or NMP are often good choices.
-
Base: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acids present without competing with your secondary amine nucleophile.[10]
-
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry your starting materials if they are hygroscopic. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Question 2: How do I select the most appropriate coupling reagent for my specific secondary amine and carboxylic acid?
Answer: The choice of coupling reagent is critical and depends heavily on the specific characteristics of your substrates. A thoughtful selection can be the difference between a successful reaction and a failed attempt.
Here is a general guide to selecting a coupling reagent for reactions with secondary amines:
| Substrate Characteristics | Recommended Coupling Reagent Class | Examples | Key Considerations |
| Standard, Unhindered Secondary Amines | Carbodiimides with additives | EDC/HOBt, DCC/HOAt | Economical and often effective for less demanding substrates. Additives like HOBt or HOAt are crucial for improving efficiency and minimizing side reactions like racemization.[1] |
| Sterically Hindered or Electron-Deficient Secondary Amines | Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | More reactive and generally provide higher yields for challenging substrates.[1][8] HATU is often considered a "gold standard" for difficult couplings.[11] |
| Challenging Couplings Prone to Racemization | Phosphonium Salts | PyBOP, PyAOP | Highly effective for difficult couplings and are known to suppress racemization.[8][9][10] They are a good choice when preserving stereochemical integrity is paramount. |
| Extremely Hindered Substrates | Acyl Fluoride Precursors | TCFH-NMI, BTFFH | These reagents generate highly reactive acyl fluorides in situ, which can overcome extreme steric hindrance where other methods fail.[8][12] |
Decision-Making Workflow for Coupling Reagent Selection:
Caption: Decision tree for selecting a suitable amide coupling reagent.
Question 3: I suspect a side reaction is occurring. What are the common side reactions in amide coupling with secondary amines, especially when using chiral molecules?
Answer: Several side reactions can compete with the desired amide bond formation, leading to low yields and impure products.
-
Epimerization/Racemization: This is a major concern when coupling chiral carboxylic acids, such as N-protected amino acids.[13] The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical integrity. The use of additives like HOBt or, more effectively, HOAt can help to suppress this side reaction. Coupling reagents based on HOAt, such as HATU, are particularly effective at minimizing epimerization.
-
Guanidinylation of the Amine: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the amine nucleophile to form a guanidinium byproduct, which caps the amine and prevents it from participating in the desired reaction.[11] This is more likely to occur if the coupling reagent is used in large excess or if the activation of the carboxylic acid is slow.
-
Reaction with the Solvent: Some activated intermediates can react with nucleophilic solvents like DMF, although this is generally less common.
Strategies to Minimize Side Reactions:
-
Use Additives: When using carbodiimide coupling reagents, always include an additive like HOBt or HOAt.
-
Control Stoichiometry: Avoid using a large excess of uronium/aminium coupling reagents.
-
Pre-activation: Activating the carboxylic acid with the coupling reagent before adding the amine can sometimes minimize side reactions involving the amine.[11]
-
Choose the Right Reagent: Phosphonium reagents like PyBOP do not have the same tendency to cause guanidinylation as uronium reagents.[11]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling with a Hindered Secondary Amine
This protocol provides a starting point for the coupling of a sterically hindered secondary amine with a carboxylic acid using HATU, a highly effective coupling reagent for challenging substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
Hindered secondary amine (1.1 - 1.5 eq)
-
HATU (1.1 - 1.5 eq)[14]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[14]
-
Anhydrous aprotic solvent (e.g., DMF, NMP, or DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) and the secondary amine (1.2 eq).
-
Dissolve the starting materials in the anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[14][15]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanism of HATU-Mediated Coupling:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol 2: Small-Scale Reaction Screen to Optimize Coupling Conditions
When faced with a particularly challenging coupling, performing a small-scale screen of different coupling reagents, bases, and solvents can efficiently identify optimal conditions.
Materials:
-
Carboxylic acid
-
Secondary amine
-
A selection of coupling reagents (e.g., HATU, PyBOP, EDC/HOBt)
-
A selection of bases (e.g., DIPEA, TEA)
-
A selection of anhydrous solvents (e.g., DMF, NMP, DCM, THF)
-
96-well plate or small reaction vials
Procedure:
-
Prepare stock solutions of your carboxylic acid, secondary amine, coupling reagents, and bases in a suitable anhydrous solvent.
-
In parallel, set up a series of reactions in the wells of a 96-well plate or in small vials. Each reaction should test a different combination of coupling reagent, base, and solvent.
-
Include a control reaction with your standard conditions.
-
Allow the reactions to proceed at room temperature or an elevated temperature for a set period (e.g., 24 hours).
-
After the reaction time, quench a small aliquot from each reaction and analyze by LC-MS to determine the relative conversion to the desired product.
-
Based on the results, scale up the most promising reaction condition.
Protocol 3: Monitoring Reaction Progress by HPLC
High-Performance Liquid Chromatography (HPLC) is an invaluable tool for monitoring the progress of your amide coupling reaction.
General Procedure:
-
Develop an HPLC Method:
-
Choose a suitable C18 reversed-phase column.
-
Develop a gradient elution method using a mobile phase of water and acetonitrile, both typically containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Set the UV detector to a wavelength where your starting materials and product have good absorbance.
-
-
Prepare Samples:
-
At regular intervals during your reaction (e.g., 1h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
-
Analyze Samples:
-
Inject the diluted samples onto the HPLC system.
-
Monitor the disappearance of the starting material peaks and the appearance of the product peak.
-
By comparing the peak areas, you can determine the relative conversion of the reaction over time.
-
Troubleshooting Workflow for Low Conversion:
Caption: A systematic workflow for troubleshooting low conversion in amide coupling.
References
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. Available at: [Link]
-
Organic Synthesis. Acid-Amine Coupling using PyBOP. Available at: [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by amide reduction. Available at: [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction? Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - PyBOP. Available at: [Link]
-
National Center for Biotechnology Information. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Available at: [Link]
-
AxisPharm. Amide coupling Protocol for Amino PEG. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
-
National Center for Biotechnology Information. Epimerisation in Peptide Synthesis. Available at: [Link]
-
Royal Society of Chemistry. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Available at: [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
-
LCGC North America. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]
-
ChemRxiv. Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Available at: [Link]
-
National Center for Biotechnology Information. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for .... Available at: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
-
Scribd. LSMSMS Troubleshooting. Available at: [Link]
-
ScienceDirect. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available at: [Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Validation & Comparative
Comparative Guide: Chiral HPLC Methods for Tetrahydrofurfurylamine Enantiomers
This guide provides a technical comparison of chiral HPLC methods for separating tetrahydrofurfurylamine (THFA) enantiomers. It addresses the specific challenges of this molecule—primarily its lack of a strong UV chromophore and the
Executive Summary
Tetrahydrofurfurylamine (THFA) presents a dual challenge for chiral analysis:
-
Detection: It lacks a conjugated
-system, rendering it nearly invisible to standard UV detection above 210 nm. -
Selectivity: The primary amine is located on a methylene group attached to the chiral center (a
-amino position), which can reduce the effectiveness of "three-point interaction" mechanisms common in some chiral stationary phases (CSPs).
This guide compares two primary strategies:
-
Strategy A (Indirect): Derivatization with Marfey’s Reagent (FDAA) . This is the recommended method for trace analysis and enantiomeric purity determination (e.e. > 99%) due to superior detection sensitivity (340 nm).
-
Strategy B (Direct): Use of a Crown Ether (Crownpak CR+) column. This is the preferred method for preparative isolation or high-concentration screening where derivatization is impractical.
Method 1: The "Gold Standard" for Analytical Purity (Indirect)
Approach: Pre-column derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
Why this is the Best Choice
THFA is transparent in the UV-Vis range. Derivatizing with FDAA introduces a dinitrophenyl chromophore (
Experimental Protocol
1. Derivatization Reaction:
-
Reagents: 1% solution of FDAA in acetone; 1 M
; 1 M . -
Procedure:
-
Mix 50
L of THFA sample (approx. 50 mM in water) with 100 L of 1 M . -
Add 200
L of FDAA solution (1% in acetone). -
Incubate at 40°C for 60 minutes . (Heat is required to drive the nucleophilic aromatic substitution).
-
Stop reaction by adding 100
L of 1 M (neutralizes pH and quenches excess reagent). -
Dilute with 500
L acetonitrile/water (50:50) prior to injection.[1]
-
2. HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5
m). -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[2]
-
Gradient: 10% B to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 340 nm .
-
Elution Order: typically, the L-DAA derivative (from (S)-THFA reacting with L-FDAA) elutes before the L-L derivative (from (R)-THFA), due to differences in hydrophobicity caused by intramolecular H-bonding in the diastereomers. Note: Verify elution order with a racemic standard.
Method 2: The "High Throughput" Direct Separation
Approach: Direct injection on a Crownpak CR(+) column.
Why Choose This?
If you are purifying THFA or screening hundreds of samples where derivatization is a bottleneck, this is the only viable option. The Crownpak CR(+) column is specifically engineered to complex with primary amines.
Mechanism
The chiral crown ether (18-crown-6 derivative) forms a host-guest complex with the ammonium ion (
Experimental Protocol
1. Sample Prep:
-
Dissolve THFA in the mobile phase. Ensure the pH is acidic to protonate the amine (
).
2. HPLC Conditions:
-
Column: Daicel Crownpak CR(+) (150 x 4.0 mm, 5
m). -
Mobile Phase: Aqueous
(Perchloric acid), pH 1.5 to 2.0.-
Optimization: Add Methanol (max 15% v/v) to reduce retention time if the peak is too broad.
-
-
Flow Rate: 0.4 - 0.6 mL/min (Keep pressure < 200 bar).
-
Temperature: Lower temperatures (10°C - 25°C) often improve resolution by stabilizing the ammonium-crown complex.
-
Detection: RI (Refractive Index) is preferred due to lack of UV.
-
Alternative: UV at 200-210 nm . (Warning: High background noise from mobile phase; low sensitivity).
-
3. Limitations:
-
Beta-Position Effect: Because the amine in THFA is separated from the chiral center by a methylene group, the chiral recognition is weaker than for
-amino acids. Expect lower resolution ( ) compared to amino acids ( ).
Comparative Analysis
| Feature | Method A: Indirect (Marfey's) | Method B: Direct (Crownpak CR+) |
| Primary Use Case | Purity checks (e.e.), Trace Analysis | Prep purification, Rapid screening |
| Detection Limit (LOD) | High Sensitivity (nmol range) | Low Sensitivity ( |
| Resolution ( | High ( | Moderate ( |
| Sample Prep Time | High (60+ min reaction) | Low (Dilute & Shoot) |
| Column Cost | Low (Standard C18: ~$400) | High (Specialty Chiral: ~$1500+) |
| Robustness | Very High (C18 is durable) | Moderate (Crown ethers are sensitive) |
Decision Logic & Workflow
Caption: Decision tree for selecting the optimal separation strategy based on analytical needs.
References
-
Daicel Chiral Technologies. (n.d.).[3][4] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
- Hyun, M. H. (2016). Chiral separation of primary amines by HPLC using crown ether-based chiral stationary phases. Journal of Separation Science. (General reference for Crownpak mechanism).
Sources
Technical Deep Dive: 1H NMR Characterization of (Oxolan-2-yl)methanamine HCl vs. Free Base
This guide provides a technical deep dive into the 1H NMR characterization of (oxolan-2-yl)methanamine hydrochloride. It moves beyond basic spectral listing to analyze the causality of chemical shifts, the impact of salt formation, and the critical role of solvent selection in structural validation.
Executive Summary
(Oxolan-2-yl)methanamine (also known as tetrahydrofurfurylamine) is a critical chiral building block in fragment-based drug discovery, particularly for synthesizing ligands in kinase inhibitors.
Researchers often face confusion when validating this material due to the drastic spectral changes that occur between its Free Base (liquid, organic-soluble) and Hydrochloride Salt (solid, water-soluble) forms. This guide objectively compares these forms, highlighting the diagnostic signals required to confirm salt formation and purity.
Key Chemical Identifiers
| Feature | Free Base | Hydrochloride Salt |
| CAS | 4795-29-3 | 22515-76-0 (Racemic) / 7175-80-6 (R-isomer) |
| State | Colorless Liquid | White Hygroscopic Solid |
| Key NMR Feature | ||
| Preferred Solvent | CDCl3 | DMSO-d6 (for proton visibility) or D2O |
Structural Assignment & Logic
To interpret the spectrum, we must first map the spin system. The molecule consists of a tetrahydrofuran (THF) ring with an exocyclic aminomethyl group.
Graphviz Structural Map
The following diagram visualizes the proton environments and their connectivity.
Figure 1: Connectivity map of (oxolan-2-yl)methanamine. The C2 chiral center creates diastereotopic environments for the ring protons.
Comparative Spectral Analysis
Scenario A: The Free Base (in CDCl3)
Context: Used during extraction or acylation reactions. The free base spectrum is characterized by the shielding of the alpha-methylene protons due to the lone pair on the nitrogen.
| Proton Group | Shift ( | Multiplicity | Interpretation |
| C2-H | 3.90 - 4.05 | Multiplet | Deshielded by Oxygen; chiral center. |
| C5-H2 | 3.70 - 3.85 | Multiplet | Deshielded by Oxygen; diastereotopic. |
| N-CH2 | 2.65 - 2.75 | Doublet of Doublets | Diagnostic: Upfield due to amine lone pair. |
| C3/C4-H2 | 1.40 - 2.00 | Complex Multiplets | Ring envelope; often unresolved. |
| NH2 | 1.1 - 1.5 | Broad Singlet | Variable; wanders with concentration/temp. |
Scenario B: The Hydrochloride Salt (in DMSO-d6)
Context: The stable storage form. Upon protonation (HCl addition), the nitrogen lone pair forms a bond with H+. This creates a positive charge (ammonium), which exerts a strong electron-withdrawing inductive effect (-I) , deshielding adjacent protons.
| Proton Group | Shift ( | Change vs. Base | Technical Insight |
| NH3+ | 8.00 - 8.30 | New Peak | Broad singlet. Only visible in non-exchanging solvents (DMSO). Proof of salt formation. |
| C2-H | 4.00 - 4.15 | +0.1 ppm | Mild deshielding (beta-position to N+). |
| C5-H2 | 3.75 - 3.85 | Minimal | Too distant from N+ to shift significantly. |
| N-CH2 | 2.90 - 3.05 | +0.3 ppm | Primary Indicator. The alpha-protons shift downfield due to the cationic nitrogen. |
| C3/C4-H2 | 1.50 - 2.10 | Minimal | Remains the "ring envelope." |
Scenario C: The Hydrochloride Salt (in D2O)
Context: Formulation studies or biological assays. In Deuterium Oxide (D2O), the ammonium protons exchange rapidly with the solvent.
-
NH3+ Signal: Disappears (becomes HDO peak at ~4.79 ppm).
-
N-CH2 Signal: Remains deshielded (~3.0 ppm) compared to free base, confirming the charged state, even though the NH protons are invisible.
Experimental Protocols
Protocol 1: Sample Preparation (Critical for Hygroscopic Salts)
The HCl salt is hygroscopic. Water uptake results in a broad HDO peak that can obscure the C2/C5 multiplets.
-
Drying: Dry the salt in a vacuum desiccator over P2O5 for 2 hours prior to analysis.
-
Solvent Choice:
-
Use DMSO-d6 (99.9% D) + 0.03% TMS for structural confirmation (to see NH3+).
-
Use D2O only if solubility in DMSO is poor (rare) or for biological mimicry.
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Note: High concentrations (>30mg) can cause viscosity broadening in DMSO.
-
Protocol 2: Acquisition Parameters
The THF ring protons (C3/C4) form a complex second-order system. Standard parameters often yield "muddy" multiplets.
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): 16 (sufficient for 10mg sample).
-
Acquisition Time (AQ): > 3.0 seconds (crucial for resolving fine coupling in the ring).
-
Relaxation Delay (D1): 1.0 second.
Workflow Visualization
Figure 2: Decision tree for solvent selection and spectral interpretation.
Troubleshooting & FAQ
Q: My spectrum shows a large broad peak at 3.3-3.5 ppm in DMSO. What is it? A: This is likely water . The HCl salt is hygroscopic. If the water peak is large, it can exchange with the NH3+ protons, causing the NH3+ signal (usually ~8.2 ppm) to broaden into the baseline or disappear entirely. Solution: Dry the sample or add a single drop of D2O to force full exchange and clean up the spectrum.
Q: Can NMR distinguish the (R) and (S) enantiomers? A: No. In an achiral environment (standard solvents), enantiomers have identical NMR spectra. To determine enantiomeric excess (ee%), you must use:
-
Chiral Shift Reagent: e.g., Europium tris(3-(trifluoromethylhydroxymethylene)-camphorate).
-
Mosher's Acid Chloride: Derivatize the amine and analyze the diastereomeric shift differences.
Q: The ring protons (1.5 - 2.0 ppm) look like a messy blob. Is my sample impure? A: Not necessarily. The THF ring is flexible (pseudorotation), and the protons are diastereotopic. This creates a complex higher-order coupling pattern that often looks like an unresolved "envelope" at lower fields (300/400 MHz). Impurities usually appear as sharp singlets or defined triplets sitting on top of this envelope.
References
-
Royal Society of Chemistry (ChemSpider/SpectraBase). Spectral data for Tetrahydrofurfurylamine (Free Base).
-
National Institute of Standards and Technology (NIST). Mass and NMR data for CAS 4795-29-3.
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[2][3][4] Process Res. Dev. 2016, 20, 3, 661–667. (For solvent residual peak verification).
-
Sigma-Aldrich (Merck). Product Specification: Tetrahydrofurfurylamine.
Sources
Comparative Guide: Strategies for Enantiomeric Excess Determination of 2-Aminomethyltetrahydrofuran
Executive Summary
The determination of enantiomeric excess (ee) for 2-aminomethyltetrahydrofuran (2-AMTHF) presents a specific set of challenges due to its physicochemical properties: a primary amine functionality prone to peak tailing on silica supports, and a lack of strong chromophores for UV detection.
This guide objectively compares three distinct analytical workflows:
-
Direct Chiral HPLC using Crown Ether phases (The Gold Standard for Free Amines).
-
Derivatization-HPLC using GITC (The High-Sensitivity Alternative).
- NMR Spectroscopy using Mosher’s Acid (The Structural Validation Method).
Technical Context: The "Free Amine" Challenge
2-AMTHF contains a basic primary amine (
-
Conventional Fix: Adding diethylamine (DEA) to the mobile phase.
-
The Problem: DEA suppresses ionization in MS detection and is incompatible with certain sensitive CSPs.
-
The Solution: Utilizing phases that specifically target the ammonium ion or derivatizing the amine to shield the basic functionality.
Method 1: Direct Chiral HPLC (Crown Ether Phases)
Best For: Routine QC, Process Development, Non-destructive analysis.
The most robust method for separating primary amines without derivatization utilizes Crown Ether columns (specifically Daicel CROWNPAK® CR(+)/CR(-)). Unlike polysaccharide columns that rely on hydrogen bonding and steric fit, crown ethers form a host-guest inclusion complex with the protonated ammonium ion (
Mechanism of Action
The 18-crown-6 ether ring on the stationary phase forms a reversible complex with the ammonium group of 2-AMTHF. The chiral discrimination arises from the steric barrier provided by the binaphthyl groups on the crown ether, which preferentially accommodates one enantiomer over the other.
Experimental Protocol
-
Column: CROWNPAK® CR(+) (
).[1] -
Mobile Phase:
(pH 1.0 to 2.0).[1][2]-
Note: The acidic pH is critical to ensure the amine is fully protonated (
).
-
-
Modifier: Methanol (
).[2]-
Optimization: Lower temperature (
) often improves resolution ( ) by stabilizing the inclusion complex.
-
-
Flow Rate:
. -
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).
Critical Insight: If your sample is a free base, it will protonate in situ. If it is a salt (e.g., HCl salt), it can be injected directly.
Method 2: GITC Derivatization + Achiral/Chiral HPLC
Best For: Trace analysis, Biological samples, Labs without specialized chiral columns.
When direct detection is difficult (weak UV) or chiral columns are unavailable, derivatization with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is the superior choice.
Mechanism of Action
GITC reacts with the primary amine to form a stable thiourea diastereomer. This introduces:
-
Additional Chiral Centers: The glucose moiety adds multiple chiral centers, creating diastereomers with significantly different physical properties.
-
UV Absorbance: The thiourea linkage absorbs strongly at
. -
Silanol Shielding: The basic amine is converted to a neutral thiourea, eliminating peak tailing.
Experimental Protocol
-
Reagent Prep: Dissolve GITC (
) in Acetonitrile ( ). -
Reaction: Mix
of 2-AMTHF sample ( in MeCN) with GITC solution and Triethylamine (TEA). -
Incubation: Let stand at Room Temperature for 10–15 minutes. (Reaction is usually quantitative).
-
Quench: Add
dilute acetic acid (optional, to neutralize TEA). -
Analysis: Inject onto a standard C18 column or a core-shell phenyl-hexyl column.
-
Mobile Phase: Water/MeCN gradient (0.1% Formic Acid).
-
Method 3: NMR with Mosher's Acid
Best For: Absolute configuration determination, confirming HPLC results.
Using
Experimental Protocol
-
Derivatization: React 2-AMTHF with (R)-(-)-MTPA-Cl in pyridine/
. -
Acquisition: Acquire
NMR (typically to ). -
Calculation: Integration of the
signals for the diastereomers gives the ratio directly.
Comparative Analysis
| Feature | Direct HPLC (Crownpak) | Derivatization (GITC) | |
| Primary Mechanism | Host-Guest Inclusion | Diastereomer Formation | Magnetic Anisotropy |
| Sample Prep | Minimal (Dissolve & Inject) | Moderate (15 min reaction) | Moderate (Reaction + Workup) |
| Sensitivity | Low (Weak UV) | High (Thiourea chromophore) | Medium (Requires mg quantities) |
| Throughput | High (Auto-sampler ready) | Medium | Low |
| Cost per Run | Low (after column purchase) | Medium (Reagent cost) | High (Deuterated solvents) |
| Risk | Column fouling (if dirty) | Kinetic Resolution (rare) | Impurity overlap |
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical decision process for selecting the appropriate method based on laboratory constraints and sample requirements.
Caption: Decision tree for selecting the optimal enantiomeric excess determination strategy.
References
-
Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CROWNPAK® CR(+) and CR(-). Retrieved from [Link]
- Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing.
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Nature Protocols, 2, 2451–2458. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
-
Hyun, M. H. (2006). Characteristics of the Chiral Crown Ether Stationary Phases for the Liquid Chromatographic Separation of Enantiomers. Journal of Separation Science, 29(6), 750-761. [Link]
Sources
Comparative Guide: Tetrahydrofurfurylamine (THFA) vs. Furfurylamine (FA)
Executive Summary: The Aromatic vs. Saturated Divide
In medicinal chemistry and process development, the choice between Furfurylamine (FA) and Tetrahydrofurfurylamine (THFA) is rarely a simple substitution. While they share a 2-substituted ether scaffold, their electronic behaviors are diametrically opposed.
FA acts as a pseudo-benzylic amine —it is electron-rich, prone to electrophilic aromatic substitution, and chemically fragile under acidic conditions. THFA , conversely, is a saturated aliphatic amine —robust, more basic, and metabolically distinct. This guide dissects their reactivity profiles to aid researchers in scaffold selection and reaction optimization.
Part 1: Physicochemical & Electronic Profile
The fundamental difference lies in the furan ring's aromaticity versus the tetrahydrofuran (THF) ring's saturation. This dictates their basicity (pKa), nucleophilicity, and stability.
Comparative Data Table
| Feature | Furfurylamine (FA) | Tetrahydrofurfurylamine (THFA) |
| Structure | Aromatic Furan Ring | Saturated THF Ring |
| CAS | 617-89-0 | 4795-29-3 |
| Molecular Weight | 97.12 g/mol | 101.15 g/mol |
| Boiling Point | 145–146 °C | 153–154 °C |
| Density | 1.099 g/mL | 0.980 g/mL |
| Basicity (pKa of conjugate acid) | ~8.9 – 9.2 (Less Basic) | ~9.5 – 9.7 (More Basic) |
| Electronic Character | Cyclic ether (Inductive withdrawing) | |
| Stability | Acid Sensitive (Polymerizes) | Acid Stable |
| Key Reactivity | Electrophilic sub., Diels-Alder | Standard aliphatic amine chem |
Mechanistic Insight: The Basicity Gap
-
FA (The "Benzyl" Analog): The furan oxygen is involved in the aromatic sextet, but the ring itself exerts an electron-withdrawing inductive effect (-I) on the exocyclic methylene group. This lowers the electron density on the nitrogen lone pair compared to a standard alkyl amine, making FA less basic and slightly less nucleophilic .
-
THFA (The "Alkyl" Analog): The THF ring is a simple cyclic ether. While the oxygen still exerts a -I effect, it lacks the electron-sink capacity of the aromatic system. Consequently, THFA behaves like a typical primary aliphatic amine, exhibiting higher basicity and nucleophilicity.
Part 2: Critical Reactivity Divergence
Acid Sensitivity: The "Achilles Heel" of FA
The most critical operational difference is stability in acidic media.
-
FA Risk: Furan rings are "acid-labile." Strong acids (HCl, H₂SO₄) or Lewis acids can protonate the furan ring (often at C2 or C5), initiating ring-opening and rapid polymerization (resinification) to form dark tars.
-
Implication: Avoid acidic workups (pH < 3) or high-temperature acidic deprotection steps (e.g., Boc removal with neat TFA) when the furan ring is present.
-
-
THFA Advantage: The saturated THF ring is robust. It withstands standard acidic deprotection protocols (4M HCl/Dioxane, TFA) without ring degradation.
The Furan Diene: Diels-Alder Cycloaddition
FA possesses a unique reactivity handle absent in THFA: the diene system.
-
FA: Can participate in Diels-Alder [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleimides), especially if the amine is protected. This allows for rapid construction of bicyclic oxanorbornene scaffolds.
-
THFA: Inert to cycloaddition.
C-H Activation & Functionalization
-
FA: The C5 position (alpha to oxygen) is highly activated for Electrophilic Aromatic Substitution (EAS) or lithiation. You can selectively functionalize the C5 position to extend the chain.
-
THFA: The ring is chemically inert to EAS. Functionalization requires radical chemistry or pre-functionalized starting materials.
Part 3: Decision Matrix & Pathway Visualization
The following diagram illustrates the decision logic for selecting between FA and THFA based on required downstream chemistry.
Figure 1: Strategic decision tree for scaffold selection based on chemical stability and pharmacophore requirements.
Part 4: Experimental Protocols
Protocol A: Selective Amide Coupling (Handling FA Sensitivity)
Context: Coupling FA with a carboxylic acid using EDC/HOBt. This protocol avoids strong acid exposure.[1]
-
Dissolution: Dissolve carboxylic acid (1.0 equiv) in DCM (0.1 M).
-
Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 15 min.
-
Addition: Add Furfurylamine (FA) (1.1 equiv) and DIPEA (2.0 equiv).
-
Note: DIPEA is crucial to neutralize the HCl from EDC, preventing furan degradation.
-
-
Reaction: Warm to RT and stir for 4–12 h.
-
Workup (CRITICAL):
-
Wash with saturated NaHCO₃ (Basic wash).
-
Wash with 10% Citric Acid (Mild acid wash) – Do NOT use 1M HCl.
-
Wash with Brine, dry over Na₂SO₄.
-
-
Result: Stable Furan-Amide. Using 1M HCl here would likely turn the organic layer yellow/brown, indicating furan decomposition.
Protocol B: Controlled Hydrogenation (FA to THFA conversion)
Context: Converting an FA-derived intermediate to a THFA analog using heterogeneous catalysis.
-
Setup: Charge a high-pressure reactor with the FA-substrate (1.0 equiv) in MeOH.
-
Catalyst: Add Raney Nickel (10 wt% loading) or Rh/C (5 wt%).
-
Note: Pd/C is often less effective for furan ring saturation under mild conditions compared to Rh or Ni.
-
-
Conditions: Pressurize to 50–100 psi H₂. Heat to 60°C.
-
Monitoring: Monitor by TLC/LCMS. The aromatic UV absorption of the furan (approx 215-220 nm) will disappear, leaving a UV-inactive ether (THFA product).
-
Filtration: Filter through Celite (Caution: Raney Ni is pyrophoric).
-
Purification: Concentrate. The product is now the saturated THFA analog.
Protocol C: Diels-Alder Cycloaddition (FA Specific)
Context: Exploiting the furan ring of FA to build complexity.
-
Protection: First, protect the amine of FA (e.g., N-Acetyl-furfurylamine) to prevent amine interference.
-
Reaction: Dissolve N-protected FA (1.0 equiv) and Maleimide (1.1 equiv) in Toluene.
-
Reflux: Heat to reflux (110°C) for 12–24 h.
-
Outcome: The product precipitates or is isolated by evaporation. This yields the 7-oxabicyclo[2.2.1]heptene system (Exo/Endo mixture).
-
Contrast: THFA subjected to these conditions will show no reaction.
-
Part 5: Synthetic Pathway Comparison
The following diagram contrasts the divergent synthetic utilities of the two molecules.
Figure 2: Divergent synthetic outcomes. Note the failure mode of FA in strong acid and its unique capability in cycloadditions.
References
-
ChemicalBook. (2024). Furfurylamine Properties and Safety Profile. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Furfurylamine Compound Summary. Retrieved from
-
Li, X., et al. (2017).[2] Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology. Retrieved from
-
GuideChem. (2024). Tetrahydrofurfurylamine MSDS and Reactivity Data. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: (S)-(+)-Tetrahydrofurfurylamine. Retrieved from
Sources
Analytical Standards for (Tetrahydrofuran-2-yl)methanamine Impurities: A Comparative Guide
This guide details the analytical landscape for (tetrahydrofuran-2-yl)methanamine (also known as tetrahydrofurfurylamine or THFA), a critical building block in the synthesis of pharmaceuticals such as Alfuzosin and a source of specific impurities in Furosemide .
Executive Summary
(Tetrahydrofuran-2-yl)methanamine (CAS: 4795-29-3) is a versatile heterocyclic amine used as a kinetic resolution agent and a structural motif in API synthesis. Its purity is critical because its impurities—specifically the aromatic furfurylamine , the dimer , and enantiomers —can propagate through synthesis to form difficult-to-remove byproducts in the final drug substance (e.g., Furosemide Impurity F ).
This guide compares analytical standards and methodologies for detecting these impurities, distinguishing between Certified Reference Materials (CRMs) for regulatory filing and Analytical Standards for routine process control.
Impurity Profiling: The "Enemies" List
Before selecting a standard, one must identify the specific impurity of concern. The synthesis of (tetrahydrofuran-2-yl)methanamine typically involves the catalytic hydrogenation of furfurylamine or furfural, leading to a distinct impurity profile.
| Impurity Name | Structure / Identity | Origin | Criticality |
| Impurity A: Furfurylamine | Aromatic analog (Furan ring) | Incomplete hydrogenation of starting material. | High : Aromatic furans are structural alerts for genotoxicity (ICH M7). |
| Impurity B: Dimer | Bis(tetrahydrofuran-2-ylmethyl)amine | Reductive amination side-reaction (secondary amine formation). | Medium : Affects stoichiometry and yield; difficult to separate by distillation. |
| Impurity C: Alcohol | (Tetrahydrofuran-2-yl)methanol | Hydrolysis or residual starting material (if from nitrile reduction). | Low : Generally removed during workup, but interferes with GC quantification. |
| Impurity D: Enantiomer | (R)- or (S)-isomer | Chiral center at C2 position. | High : For chiral drugs (e.g., specific Alfuzosin isomers under investigation), enantiomeric purity is mandatory. |
Comparative Analysis of Standards
Not all standards are created equal. The choice depends on the development phase (R&D vs. GMP Release).
Option 1: Pharmacopeial Impurity Standards (USP/EP)
-
Best For: Final API release testing where the amine is part of a known impurity structure.
-
Example: Furosemide Impurity F (EP/USP). This is the derivative of the amine found in the final drug.
-
Pros: Regulatory acceptance without question; established response factors.
-
Cons: Extremely expensive; typically not the free amine but the coupled product.
Option 2: Certified Reference Materials (CRMs)
-
Best For: Quantifying the free amine reagent purity (Incoming Quality Control).
-
Source: Specialized vendors (e.g., Merck/Sigma TraceCERT®, LGC Standards).
-
Pros: Includes uncertainty budget, traceability to SI units, and water content/residual solvent data.
-
Cons: High cost; limited availability for specific "process" impurities like the dimer.
Option 3: Synthesized Analytical Standards (Custom)
-
Best For: Process development and tracking "Impurity A" (Furfurylamine) removal.
-
Source: Custom synthesis houses (e.g., Enamine, SynQuest).
-
Pros: Available for specific impurities (dimer, aromatic analog); cost-effective for method development.
-
Cons: Often supplied as "Research Grade" (NMR/GC only) without validated potency; requires in-house characterization.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating , meaning they include internal system suitability checks to ensure data integrity.
Protocol A: GC-FID for Reagent Purity & Volatile Impurities
Target: Quantification of Furfurylamine (Impurity A) and Dimer (Impurity B) in the raw material.
-
Instrument: GC-FID with Split/Splitless Inlet.
-
Column: CP-Volamine or Rtx-Volatile Amine (60 m x 0.32 mm, optimized for basic compounds to prevent tailing).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 50°C (Hold 5 min) – Traps volatile amine.
-
Ramp 1: 10°C/min to 120°C.
-
Ramp 2: 20°C/min to 240°C (Hold 10 min) – Elutes non-volatile dimer.
-
-
Sample Prep: Dilute 50 mg sample in 10 mL Methanol (containing 0.1% KOH to ensure free base form).
-
System Suitability (Self-Validation):
-
Resolution Check: Inject a mix of Furfurylamine and (Tetrahydrofuran-2-yl)methanamine. Resolution (
) must be > 2.0. -
Tailing Factor: Main peak symmetry must be < 1.5 (Amine columns often degrade; this checks column health).
-
Protocol B: Chiral HPLC for Enantiomeric Purity
Target: Determination of (R)/(S) ratio.[1]
-
Column: Chiralpak IG or Lux Cellulose-1 (Immobilized polysaccharide selectors are more robust for amines).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress silanol interactions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (low wavelength due to lack of strong chromophore).
-
Derivatization (Alternative): If UV sensitivity is too low, derivatize with Mosher’s Acid Chloride and analyze via achiral C18 HPLC or
F-NMR.
Visualizing the Impurity Pathway
The following diagram illustrates the origin of the key impurities and the analytical checkpoints.
Caption: Synthesis pathway showing the propagation of Furfurylamine (Impurity A) into the final API impurity profile.
Quantitative Comparison Data
The following table summarizes expected performance metrics when validating these methods.
| Parameter | GC-FID (Direct Injection) | HPLC-UV (Derivatized) |
| Linearity ( | > 0.999 (10 - 1000 ppm) | > 0.995 (Limited by derivatization efficiency) |
| LOD (Limit of Detection) | ~5 ppm | ~0.5 ppm (Enhanced by chromophore tag) |
| Specificity | Excellent for volatile impurities (A & B) | Excellent for Enantiomers (Impurity D) |
| Robustness | High (Rugged technique) | Medium (Derivatization is moisture sensitive) |
| Cost per Analysis | Low | High |
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) , "Furosemide Monograph: Impurity F Structure and Limits."
-
U.S. Pharmacopeia (USP) , "General Chapter <621> Chromatography: System Suitability for Amine Analysis."
-
Journal of Chromatography A , "Separation of aliphatic amines on polysaccharide-based chiral stationary phases." J. Chromatogr. A, 2018.[4]
-
ICH Guidelines , "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
